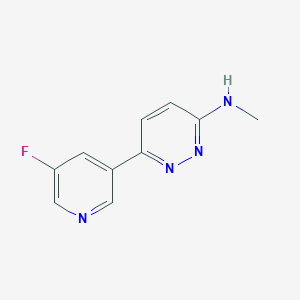
6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine
Descripción general
Descripción
The compound “5-fluoropyridin-3-yl” is a chemical compound that has gained popularity among scientists conducting research in various fields, including pharmacology and neuroscience. It has a molecular weight of 126.13 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “5-fluoropyridin-3-yl”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular formula of “5-fluoropyridin-3-yl” is C6H7FN2 . The SMILES string representation is NCc1cncc(F)c1 .Physical And Chemical Properties Analysis
The compound “5-fluoropyridin-3-yl” has a density of 1.2±0.1 g/cm3, a boiling point of 194.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.1±3.0 kJ/mol and a flash point of 71.5±23.2 °C .Aplicaciones Científicas De Investigación
Radiopharmaceuticals
Fluorinated pyridines, including derivatives like 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine , are of special interest in the development of imaging agents for various biological applications. They can be used to create 18 F-substituted pyridines , which are valuable in positron emission tomography (PET) imaging . This application is crucial for non-invasive diagnostic procedures in oncology, neurology, and cardiology.
Agricultural Chemistry
The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved physical, biological, and environmental properties. Compounds like 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine can be used to create more effective pesticides and herbicides due to the unique properties conferred by the fluorine atoms .
Analgesic Drug Development
Fluorinated pyridines are also explored for their potential in pharmaceuticals. For instance, related compounds have been identified as activators of KV7 channels , which have analgesic properties. This suggests that 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine could be investigated for its efficacy in pain management .
Ion Channel Research
The study of ion channels is essential for understanding various physiological processes. Compounds like 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine can be used to modulate ion channels, such as M-type K+ channels and Ca2±activated K+ channels , providing insights into their function and potential therapeutic targets .
Organic Synthesis
In organic chemistry, fluorinated pyridines serve as intermediates in the synthesis of complex molecules. The unique reactivity of fluorine allows for selective reactions that are not possible with other halogens. Thus, 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine can be a valuable building block in the synthesis of various organic compounds .
Material Science
The electronic properties of fluorinated pyridines make them interesting candidates for material science applications. They can be used in the development of organic semiconductors, photovoltaic materials, and other electronic devices due to their ability to influence charge distribution and stability .
Safety and Hazards
Propiedades
IUPAC Name |
6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4/c1-12-10-3-2-9(14-15-10)7-4-8(11)6-13-5-7/h2-6H,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCREMJBODODMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







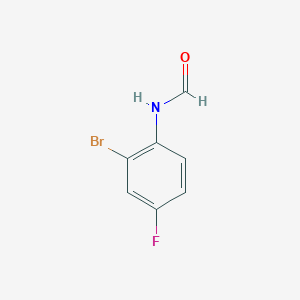


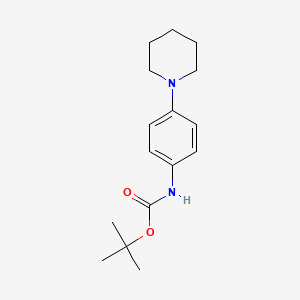
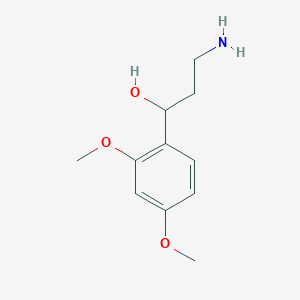
![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)
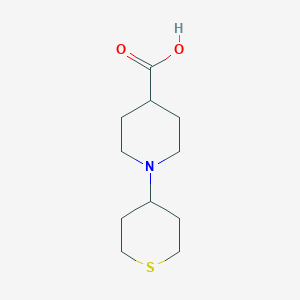

![{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1444204.png)
![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)